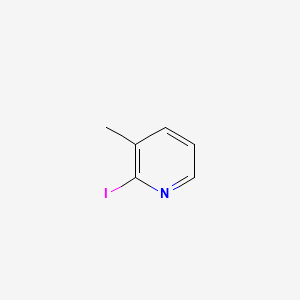

2-Iodo-3-methylpyridine

描述

Significance within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of compounds of significant interest in synthetic chemistry, and 2-iodo-3-methylpyridine holds a notable position within this group. The key to its significance lies in the reactivity endowed by the carbon-iodine bond. chemimpex.comchemimpex.com Iodine, being the largest and least electronegative of the common halogens, forms a relatively weak bond with the pyridine ring's carbon atom. This characteristic makes the iodine atom an excellent leaving group in various chemical reactions.

The compound's primary importance stems from its role as a precursor in cross-coupling reactions, which are fundamental for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. guidechem.com Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig frequently employ iodo-pyridines as substrates. guidechem.com The enhanced reactivity of the iodine substituent at the 2-position facilitates these transformations, allowing for the construction of complex molecular frameworks. Furthermore, iodo-pyridines like this compound are used to generate highly reactive organometallic intermediates, such as organolithium and organomagnesium reagents, which are pivotal in many synthetic pathways. guidechem.com

The presence of the methyl group at the 3-position also influences the compound's reactivity through steric and electronic effects, which can be strategically exploited in multi-step syntheses. This combination of a highly reactive iodinated site and the modulating effect of the adjacent methyl group makes this compound a highly valued reagent in the toolbox of modern organic chemistry.

Overview of Research Trajectories Pertaining to the Chemical Compound

Research involving this compound is multifaceted, spanning several key areas of chemical science. Its application as a versatile synthetic intermediate is a common thread throughout these research trajectories.

Organic Synthesis

In the field of organic synthesis, this compound is primarily employed as a foundational building block. chemimpex.comchemimpex.com Its ability to participate in nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient formation of new bonds and the assembly of complex heterocyclic structures. chemimpex.comchemimpex.comrsc.org

Several methods for its preparation have been documented in chemical literature. One common approach is the direct iodination of 3-methylpyridine (B133936) using iodine in the presence of an oxidizing agent. Another documented method is a halogen exchange reaction, starting from 2-bromo-3-methylpyridine (B184072). guidechem.com The choice of synthesis method can depend on factors like desired scale, yield, and purity requirements.

Key Synthesis Methods for Halogenated Pyridines

| Method | Reagents | Conditions | Suitability |

|---|---|---|---|

| Iodination | Iodine (I₂), Nitric Acid (HNO₃) or H₂O₂ | Reflux | Effective for lab-scale synthesis. |

| Sandmeyer Reaction | NaNO₂, HCl, KI | Low temperature | Scalable for industrial production with high yield potential. |

| Halogen Exchange | nBu₄ZnLi₂·TMEDA, I₂ | Room Temperature | Used to convert bromo-analogs to iodo-derivatives. guidechem.com |

Once synthesized, this compound is utilized in a range of chemical transformations. The iodine atom can be readily substituted by various nucleophiles, and the methyl group can be oxidized under strong conditions to form a carboxylic acid derivative, 2-iodo-3-pyridinecarboxylic acid.

Common Reactions of this compound

| Reaction Type | Common Reagents | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid, base | Aryl-substituted pyridines. |

| Oxidation | Potassium permanganate, chromium trioxide | 2-iodo-3-pyridinecarboxylic acid. |

| Nucleophilic Substitution | Various nucleophiles | Substituted pyridine derivatives. cymitquimica.com |

Medicinal and Biochemical Research

A significant trajectory for this compound is its use as a critical intermediate in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com Researchers utilize it to design and create novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery. chemimpex.comchemimpex.com The structure of this compound allows for systematic modifications to synthesize libraries of derivative compounds. These derivatives are then studied for their biological activity. For instance, compounds synthesized from this precursor have been investigated for their potential to target specific cancer pathways, including the modulation of apoptosis-regulating proteins.

In biochemical research, derivatives of this compound are used as tools to probe biological systems. chemimpex.com They aid in the investigation of enzyme interactions and metabolic pathways. chemimpex.com One area of study has been the ability of certain derivatives to inhibit enzymes like NADPH oxidase, which has implications for understanding diseases related to oxidative stress.

Agrochemical Development

The pyridine ring is a core structure in many agrochemicals. Consequently, this compound serves as a valuable intermediate in the development of new pesticides and herbicides. chemimpex.comagropages.com Its utility in this sector is parallel to its role in pharmaceuticals, where it acts as a starting material for more complex molecules designed to have specific biological effects on pests or weeds. chemimpex.comagropages.com

Materials Science

In materials science, research has focused on incorporating this compound into advanced materials. chemimpex.com It is used in the synthesis of specialized polymers and materials designed to have specific electronic or physical properties. chemimpex.com Research has indicated that integrating this compound into polymer structures can enhance the resulting material's mechanical strength and thermal stability, making them suitable for high-performance applications in electronics and specialized coatings.

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 22282-58-2 | C₆H₆IN |

| 2-bromo-3-methylpyridine | Not specified in context | C₆H₆BrN |

| 2-iodo-3-pyridinecarboxylic acid | Not specified in context | C₆H₄INO₂ |

| 2-Iodo-3-hydroxypyridine | 40263-57-8 | C₅H₄INO |

| 2-Iodo-3-methoxypyridine | 93560-55-5 | C₆H₆INO |

| 5-Iodo-3-methyl-2-(methylthio)pyridine | 1809158-03-9 | C₇H₈INS |

| 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | C₆H₅ClIN |

| 2-Iodo-3-methoxy-6-methylpyridine | Not specified in context | C₇H₈INO |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBOOHAPESUXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70320747 | |

| Record name | 2-Iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-58-2 | |

| Record name | 22282-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22282-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 3 Methylpyridine and Its Analogues

Direct Iodination Strategies

Direct iodination of 3-methylpyridine (B133936) presents a straightforward approach to obtaining 2-iodo-3-methylpyridine. This method typically involves the reaction of 3-methylpyridine with molecular iodine (I₂) in the presence of an oxidizing agent. Common oxidizing agents employed for this purpose include nitric acid (HNO₃) or hydrogen peroxide (H₂O₂). The reaction is often carried out under reflux conditions to facilitate the iodination process.

However, direct iodination of aromatic compounds can sometimes be challenging due to the low electrophilicity of iodine. hepvs.chresearchgate.net To overcome this, stronger activating conditions or alternative iodinating reagents are often necessary. One such approach involves the use of 1-butyl-3-methylpyridinium (B1228570) dichloroiodate, which can act as both the iodinating agent and the solvent, eliminating the need for an additional oxidant or catalyst. rsc.org Another method utilizes a combination of iodine and silver acetate (B1210297) (AgOAc), which has proven effective for the iodination of various heterocycles. hepvs.ch This system offers a milder alternative to harsher oxidative conditions. hepvs.ch

It is important to note that direct iodination of substituted pyridines can lead to a mixture of isomers, and achieving high regioselectivity for the desired 2-iodo product can be a significant challenge. hepvs.chrsc.org The directing effects of the existing substituents on the pyridine (B92270) ring play a crucial role in determining the position of iodination.

Indirect Synthetic Approaches via Functional Group Transformations

Indirect methods provide alternative and often more controlled routes to this compound by starting with a pre-functionalized pyridine ring and subsequently introducing the iodine atom.

Halogen Dance Reactions in Pyridine Systems

The halogen dance reaction is a powerful tool for the synthesis of halogenated pyridines that are not easily accessible through direct methods. researchgate.netthieme-connect.com This reaction involves the base-induced intramolecular migration of a halogen atom to a different position on the pyridine ring. researchgate.netclockss.org For instance, a bromo- or iodopyridine can be treated with a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. researchgate.netthieme-connect.com This intermediate can then rearrange, with the halogen "dancing" to a new position, before being quenched with an electrophile. researchgate.netthieme-connect.com

This strategy has been successfully employed in the synthesis of various halopyridine isomers. nih.gov For example, 2-bromo-4-iodopyridine (B27774) has been conveniently synthesized from 2-bromopyridine (B144113) using LDA and iodine via a halogen dance mechanism. thieme-connect.com While the direct application to this compound synthesis from a readily available isomer is not explicitly detailed in the provided results, the principle of the halogen dance reaction offers a potential synthetic pathway.

Transformations from Related Halogenated Pyridine Precursors

The synthesis of this compound can be effectively achieved by starting with other halogenated 3-methylpyridines, most commonly through halogen exchange reactions.

The Finkelstein reaction is a classic and widely used method for converting alkyl and aryl chlorides or bromides into their corresponding iodides. byjus.comwikipedia.org In the context of aromatic compounds, this reaction is often catalyzed by copper(I) iodide in the presence of a ligand, such as a diamine. wikipedia.org A general procedure involves heating the starting bromo- or chloro-pyridine with sodium iodide (NaI) and a catalytic amount of CuI and a suitable ligand in a solvent like 1,4-dioxane. wikipedia.orgchemicalbook.com For example, 2-bromo-3-methylpyridine (B184072) can be converted to this compound. hepvs.ch This transformation can sometimes require prolonged reaction times and high temperatures. hepvs.ch

Another significant pathway involves the Sandmeyer reaction , which provides a route to aryl halides from aryl amines via a diazonium salt intermediate. nih.govwikipedia.org In this process, an amino group on the pyridine ring is first converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. nih.gov The resulting diazonium salt is then treated with a solution of potassium iodide (KI) to introduce the iodine atom. chemicalbook.com This method is particularly useful for introducing iodine at positions that are not easily accessible through direct iodination. For instance, 2-chloro-3-iodo-5-methylpyridine (B1460942) has been synthesized from 3-amino-2-chloro-5-methylpyridine using a Sandmeyer reaction. chemicalbook.com

Advanced Reaction Conditions and Techniques in Synthesis

Modern synthetic chemistry increasingly utilizes advanced technologies to improve reaction efficiency, yields, and selectivity.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. researchgate.netcem.com The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govtandfonline.com This technology has been successfully applied to various reactions involving halopyridines, including nucleophilic substitution and cross-coupling reactions. nih.govtandfonline.com For instance, microwave heating has been employed in the synthesis of 2-aminoethylsulfanylpyridines from halopyridines in ethanol, resulting in high yields and short reaction times. tandfonline.com The N-alkylation of 2-halopyridines has also been efficiently carried out using microwave assistance. uah.es While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the search results, the general applicability of this technique to halopyridine chemistry suggests its potential for optimizing existing synthetic routes. researchgate.netnih.govtandfonline.com

Optimized Reaction Conditions for Regioselective Synthesis

Achieving regioselectivity is a critical aspect of synthesizing specifically substituted pyridines like this compound. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in directing the functionalization to the desired position on the pyridine ring.

For direct iodination, the regioselectivity is influenced by the electronic and steric effects of the substituents already present on the pyridine ring. In the case of 3-methylpyridine, the methyl group is an activating group and can direct incoming electrophiles.

In indirect methods, the regioselectivity is often predetermined by the position of the starting functional group. For example, in a Sandmeyer reaction, the iodine atom replaces the amino group, thus providing excellent regiocontrol. nih.govchemicalbook.com Similarly, in halogen exchange reactions like the Finkelstein reaction, the position of the iodine is determined by the location of the initial halogen atom. byjus.comchemicalbook.com

The development of specific catalysts and reaction conditions can also be used to control regioselectivity. For instance, in the synthesis of iodoimidazo[1,2-a]pyridines, the choice of copper catalyst and reaction conditions can be tuned to selectively produce different isomers. rsc.orgbeilstein-journals.org Lithiation of 2-halopyridines using lithium diisopropylamine (B44863) (LDA) followed by reaction with an electrophile is a known method for the regioselective synthesis of 3-substituted 2-halopyridines. nih.gov

Table of Synthetic Parameters:

| Synthetic Method | Starting Material | Reagents | Key Conditions | Product |

| Direct Iodination | 3-Methylpyridine | I₂, Oxidizing Agent (e.g., HNO₃) | Reflux | This compound |

| Finkelstein Reaction | 2-Bromo-3-methylpyridine | NaI, CuI (cat.), Ligand | Heat | This compound |

| Sandmeyer Reaction | 2-Amino-3-methylpyridine (B33374) | 1. NaNO₂, Acid 2. KI | Low Temperature | This compound |

| Halogen Dance | Isomeric Iodomethylpyridine | Strong Base (e.g., LDA) | Low Temperature | Rearranged Iodo-3-methylpyridine |

Reactivity Profiles and Reaction Mechanisms of 2 Iodo 3 Methylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Iodo-3-methylpyridine is a versatile substrate in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom at the 2-position of the pyridine (B92270) ring renders this position highly susceptible to oxidative addition by a low-valent transition metal catalyst, typically palladium. This step initiates the catalytic cycle for a variety of coupling reactions. The methyl group at the 3-position can exert steric and electronic effects on the reactivity of the molecule.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are paramount in facilitating a wide array of cross-coupling reactions involving this compound. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Cross-Coupling with this compound

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The reaction with this compound involves its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species. mt.comlibretexts.org This is followed by transmetalation with the organoboron reagent, where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. mt.comlibretexts.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. The base is crucial for activating the organoboron species.

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh3)4 | - | Na2CO3 | Toluene/H2O | Reflux |

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 80-100 °C |

Stille Cross-Coupling in the Context of Iodo-Pyridine Derivatives

The Stille cross-coupling reaction forms carbon-carbon bonds by coupling an organohalide with an organostannane reagent, catalyzed by palladium. thermofisher.comjk-sci.com This reaction is valued for its tolerance of a wide variety of functional groups and its insensitivity to air and moisture. thermofisher.comjk-sci.com

For iodo-pyridine derivatives like this compound, the Stille reaction follows the standard catalytic cycle of oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. libretexts.org While organostannanes are effective, their toxicity is a significant drawback. jk-sci.com

| Catalyst | Ligand | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh3)4 | - | Toluene | 80-110 °C |

| Pd2(dba)3 | P(o-tol)3 | THF | 60-80 °C |

Aryl chlorides, bromides, iodides, and triflates can all serve as electrophiles in this reaction. nih.gov

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organozinc reagent. This method is known for its high reactivity and functional group tolerance. researchgate.net

In the context of this compound, the reaction is initiated by the oxidative addition of the C-I bond to a palladium(0) complex. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. The use of highly hindered ligands can reduce side reactions like β-hydride elimination. rsc.org

| Catalyst | Ligand | Solvent | Temperature |

|---|---|---|---|

| Pd2(dba)3 | PCyp3 | THF/NMP | 80 °C |

| Pd-PEPPSI-IPent | - | THF | Room Temp to 60 °C |

This reaction is effective for coupling a range of alkyl, alkenyl, and arylzinc halides with primary alkyl electrophiles and is compatible with functional groups such as esters, amides, imides, nitriles, and heterocycles. organic-chemistry.org

Buchwald-Hartwig Amination with Iodo-Pyridine Substrates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital tool in organic synthesis due to the prevalence of arylamines in pharmaceuticals and natural products. wikipedia.org

With this compound as the substrate, the reaction follows a catalytic cycle that begins with the oxidative addition of the C-I bond to a Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine, and subsequent deprotonation by a base leads to a palladium-amido complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst. wikipedia.org

A variety of aryl iodides with both electron-withdrawing and electron-donating groups can be successfully transformed into the desired N-arylation product with good to excellent yields. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)2 | BINAP | NaOt-Bu | Toluene | 80-110 °C |

| Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 100 °C |

Sonogashira Coupling of Halogenated Pyridines

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. wikipedia.org This reaction is a reliable method for the synthesis of substituted alkynes. wikipedia.org

For halogenated pyridines such as this compound, the reaction involves the oxidative addition of the C-I bond to a Pd(0) species. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product. nih.gov Copper-free versions of the Sonogashira reaction have also been developed to avoid issues with homocoupling of the alkyne. nih.govnih.gov

The reactivity of the halide in Sonogashira coupling is higher for iodine, and vinyl halides are more reactive than analogous aryl halides. wikipedia.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh3)2Cl2 | CuI | Et3N | THF | Room Temp to 60 °C |

| Pd(OAc)2 | - (Copper-free) | DBU | THF | Room Temp to 80 °C |

Copper-Mediated and Other Non-Palladium Catalyzed Coupling Reactions

While palladium catalysis is prevalent in cross-coupling, copper-mediated reactions offer a cost-effective alternative for forming carbon-heteroatom and carbon-carbon bonds with iodo-pyridines. wiley.comscilit.com These transformations, often variations of the Ullmann condensation, are crucial for synthesizing complex molecules. wiley.com Copper iodide, for instance, has been effectively used as a catalyst for the one-step cross-coupling reaction of aryl iodides with amides. ucf.edu

The mechanism of these reactions is a subject of ongoing study, but they provide a powerful tool for arylating N-nucleophiles, alcohols, and thiols. wiley.com Recent advancements have also explored bimetallic systems, such as Pd/Cu catalysts, for direct C-H heteroarylation of activated pyridines (like N-methylpyridinium salts) with various heterocycles. nih.gov Hypervalent iodine reagents can also be used in conjunction with copper catalysts to mediate the functionalization of various substrates. mdpi.com

Table 1: Examples of Non-Palladium Coupling Reactions

| Reaction Type | Catalyst System | Substrate Scope | Ref. |

|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI) | Aryl Halides with N, O, S-Nucleophiles | wiley.com |

| Amide Coupling | Copper Iodide | Aryl Iodides with Amides | ucf.edu |

| C-H Heteroarylation | Pd/Cu Bimetallic | N-methylpyridinium salts with Indoles | nih.gov |

| Oxidative Coupling | Copper/Hypervalent Iodine | Various unactivated compounds | mdpi.com |

Nucleophilic Aromatic Substitution Reactions of the Chemical Compound

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, where a nucleophile displaces the iodide. dalalinstitute.com This reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily disrupted in this step. Subsequently, the leaving group (iodide) is eliminated, restoring the aromatic system. dalalinstitute.comyoutube.com The pyridine nitrogen atom inherently activates the C2 and C4 positions towards nucleophilic attack by withdrawing electron density.

Regiochemical Considerations in Nucleophilic Substitution

For this compound, nucleophilic attack occurs almost exclusively at the C2 position, leading to the displacement of the iodo group. This high regioselectivity is governed by two main factors. First, the carbon atom is directly bonded to an excellent leaving group, iodine. Second, the C2 position is activated by the electron-withdrawing effect of the ring nitrogen atom, which helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. mdpi.com In contrast, the C3 position is generally not considered reactive toward nucleophiles in pyridines unless strongly activated. mdpi.com Studies on related 3-nitropyridines have shown that even when other potential leaving groups are present, substitution often occurs at the position activated by the ring nitrogen and a good leaving group. nih.gov

Impact of Nucleophile and Reaction Conditions on Reactivity

The rate and outcome of SNAr reactions on this compound are highly dependent on the nucleophile's strength and the specific reaction conditions.

Nucleophile Strength: A more potent nucleophile will generally increase the reaction rate. The nucleophilicity is influenced by factors such as the charge and polarizability of the attacking atom. spcmc.ac.in For instance, negatively charged nucleophiles (e.g., methoxide, CH₃O⁻) are significantly more reactive than their neutral conjugate acids (e.g., methanol, CH₃OH). spcmc.ac.in Thiolate anions (S-nucleophiles) are particularly effective and have been shown to readily displace even non-activated nitro groups in substituted pyridines under mild conditions, suggesting they would be highly reactive with the iodo-substituent. mdpi.comnih.govresearchgate.net Nucleophilicity often increases down a group in the periodic table (e.g., S > O). docsity.com

Leaving Group Ability: In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. youtube.com This can lead to a leaving group reactivity order of F > Cl > Br > I, known as the "element effect," because the highly electronegative fluorine strongly activates the carbon for attack. libretexts.orgyoutube.com However, in studies on N-methylpyridinium ions, a different leaving group order was observed (F ~ Cl ~ Br ~ I), indicating a more complex mechanism where the deprotonation of the addition intermediate can be rate-determining. nih.govrsc.org For this compound, iodine's high polarizability and the C-I bond's weakness still make it an excellent leaving group.

Reaction Conditions: Solvents, temperature, and the presence of a base can significantly influence the reaction. Aprotic polar solvents are often used to dissolve the reactants and stabilize the charged intermediate. Increased temperature typically accelerates the reaction rate.

Halogen Exchange and Redistribution Reactions

The iodine atom of this compound can be replaced by other halogens through halogen exchange (Halex) reactions. These transformations are valuable for synthesizing other halogenated pyridines, which may not be accessible through direct halogenation. For instance, aryl iodides can be converted to aryl fluorides using stoichiometric copper. mountainscholar.org Metal-halogen exchange, a foundational reaction in organometallic chemistry, can also initiate this process, where an organometallic compound reacts with the aryl iodide. wikipedia.org

Furthermore, under specific conditions, such as the presence of a strong base like lithium diisopropylamide (LDA), the halogen substituent can migrate to a different position on the aromatic ring. patsnap.com This process, known as a "halogen dance," occurs through a series of deprotonation and reprotonation steps involving halogenated intermediates. While not documented specifically for this compound, the "halogen dance" has been reported for the related compound 2-bromo-3-iodopyridine (B1280457) to generate 2-bromo-4-iodo-3-methylpyridine, demonstrating the principle's applicability in this class of compounds. patsnap.com

Radical Processes Involving Halogenated Pyridines

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate a pyridyl radical. This process can be initiated by heat or, more commonly, by UV photolysis. mdpi.comnih.gov The resulting 3-methyl-2-pyridyl radical is a highly reactive intermediate that can participate in various subsequent reactions.

One significant application is in radical translocation reactions, where the initially formed aryl radical abstracts a hydrogen atom from a remote site within the same molecule, leading to the formation of a more stable radical. mdpi.com This strategy is a powerful tool in organic synthesis for forming complex cyclic structures. mdpi.com Additionally, pyridyl radicals generated from iodo-precursors can be studied for their reactivity with other molecules. For example, distonic pyridine radical cations generated in the gas phase or by photolysis in solution have been shown to react with tetrahydrofuran (B95107) primarily through hydrogen atom abstraction. nih.gov

Other Synthetic Transformations Facilitated by the this compound Moiety

The 2-iodo substituent is a versatile functional handle that enables a variety of synthetic transformations beyond those already discussed, most notably through the formation of organometallic reagents.

Metal-Halogen Exchange: A key transformation is the lithium-halogen exchange, where the iodo group is swapped with a lithium atom by reacting this compound with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl, making iodoarenes ideal substrates. wikipedia.org This reaction is kinetically controlled and extremely fast. harvard.edu

The resulting 3-methyl-2-pyridyllithium is a potent nucleophile and base that can be used in a wide array of subsequent reactions, effectively acting as a synthetic equivalent of a 3-methyl-2-pyridyl anion. It can be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse range of 2-substituted 3-methylpyridines.

Table 2: Transformations via Organometallic Intermediates

| Reaction | Reagent | Intermediate | Subsequent Reaction with Electrophiles (E+) | Ref. |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | 3-methyl-2-pyridyllithium | Reaction with aldehydes, ketones, CO₂, etc. | wikipedia.org, harvard.edu |

| Magnesium-Halogen Exchange | i-PrMgCl | 3-methyl-2-pyridylmagnesium chloride | Grignard-type reactions | wikipedia.org |

Role of 2 Iodo 3 Methylpyridine As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The pyridine (B92270) ring is a core component of many biologically active molecules and functional materials. 2-Iodo-3-methylpyridine acts as a key intermediate for the elaboration of this core into more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the iodo-substituent to facilitate cyclization reactions that build new rings onto the pyridine framework.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents. The synthesis of this bicyclic system typically involves the cyclocondensation of a 2-aminopyridine derivative with a suitable C2 synthon. While this compound is not a direct precursor in the most common one-pot syntheses, its strategic importance lies in its potential to be converted into the necessary 2-aminopyridine intermediates.

One prominent pathway involves a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This reaction allows for the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orgyoutube.com In this context, this compound can be reacted with ammonia or an ammonia equivalent to introduce the required amino group at the C2 position. Subsequent reaction of the resulting 2-amino-3-methylpyridine (B33374) with reagents like α-haloketones or isocyanides in the presence of a catalyst can then lead to the formation of the desired imidazo[1,2-a]pyridine derivatives. nih.gov Efficient iodine-catalyzed methods have been reported for the one-pot, three-component condensation of 2-aminopyridines, aldehydes, and isocyanides to yield 3-aminoimidazo[1,2-a]pyridines. nih.gov

| Reaction Step | Description | Key Reagents/Catalysts |

| Amination | Conversion of this compound to 2-Amino-3-methylpyridine. | Palladium catalyst, suitable ligand (e.g., phosphine-based), base, amine source. rug.nl |

| Cyclocondensation | Formation of the imidazo[1,2-a]pyridine ring system. | 2-Amino-3-methylpyridine, α-haloketone or aldehyde/isocyanide. nih.gov |

This two-step approach highlights the role of this compound as a versatile starting material, enabling access to key intermediates that might otherwise be difficult to prepare.

Beyond the imidazo[1,2-a]pyridine system, this compound is a valuable precursor for a variety of other nitrogen-containing polycyclic compounds. mdpi.comnih.gov The ability to introduce new substituents at the 2-position through cross-coupling reactions opens up numerous possibilities for subsequent intramolecular cyclizations.

For instance, a Sonogashira coupling reaction between this compound and a terminal alkyne bearing a suitably positioned amino group can generate an intermediate primed for cyclization. wikipedia.orgorganic-chemistry.org Metal catalysts, often gold or copper, can then promote an intramolecular hydroamination or other cyclization cascades to form fused ring systems like pyrrolo[1,2-a]pyridines or more complex quinoline-annulated polyheterocyclic frameworks. mdpi.com The specific scaffold assembled depends on the nature of the coupling partner and the conditions used for the subsequent cyclization step. These sequential reactions provide a powerful and atom-economical strategy for building molecular complexity from readily available starting materials. mdpi.com

Functionalization for Diverse Molecular Structures

A primary application of this compound is its use in transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov The high reactivity of the C-I bond makes it an ideal substrate for several widely used transformations. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is extensively used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials. wikipedia.orgorganic-chemistry.org By reacting this compound with various aryl or heteroaryl boronic acids, a diverse library of 2-aryl-3-methylpyridines can be generated. The reaction typically proceeds under mild conditions with a palladium catalyst and a base. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com The Sonogashira coupling is a powerful tool for synthesizing arylalkynes, which are important intermediates for further transformations and are found in various functional materials. wikipedia.org Functionalizing this compound via this method introduces an alkynyl group at the 2-position, providing a handle for subsequent reactions like cycloadditions or further couplings. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl iodide and an amine. wikipedia.orgyoutube.com This transformation is one of the most effective methods for synthesizing aryl amines. rug.nl Applying this reaction to this compound allows for the introduction of primary or secondary amino groups at the 2-position, leading to the formation of 2-amino-3-methylpyridine derivatives. These products are valuable intermediates, for example, in the synthesis of the aforementioned imidazo[1,2-a]pyridine systems. nih.gov

The table below summarizes these key functionalization reactions.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalysts | Resulting Structure |

| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Organoboron Reagent | Pd(0) complex, Base | 2-Aryl-3-methylpyridine |

| Sonogashira Coupling | C(sp²) - C(sp) | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | 2-Alkynyl-3-methylpyridine |

| Buchwald-Hartwig Amination | C(sp²) - N | Amine | Pd(0) complex, Base | 2-Amino-3-methylpyridine Derivative |

Through these and other related transformations, this compound stands out as a pivotal synthetic intermediate, enabling the efficient construction and functionalization of the pyridine scaffold for a multitude of applications.

Applications in Medicinal Chemistry and Drug Discovery

Precursor for Active Pharmaceutical Ingredient (API) Synthesis

2-Iodo-3-methylpyridine is a valuable precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) due to the reactivity imparted by the iodo group. pharmanoble.com This functional group makes the compound an excellent substrate for various cross-coupling reactions, which are fundamental in the construction of the complex molecular architectures of modern drugs. chemimpex.com Pharmaceutical intermediates like this compound are essential chemical compounds that act as the foundational building blocks in the multi-step process of manufacturing APIs. pharmanoble.comweimiaobio.com

The iodine atom serves as a versatile handle for introducing molecular complexity. It readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are pivotal for forming new carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical agents. The strategic placement of the methyl group at the 3-position can also influence the molecule's reactivity and the properties of the resulting API. The quality and purity of this intermediate directly impact the efficiency of API production and the safety and efficacy of the final drug product. pharmanoble.com

Below is a table detailing the utility of this compound in API synthesis through various reaction types.

| Reaction Type | Role of this compound | Resulting Bond Formation | Therapeutic Area of API |

| Suzuki Coupling | Aryl halide source | Carbon-Carbon (Aryl-Aryl) | Oncology, Inflammation |

| Sonogashira Coupling | Aryl halide source | Carbon-Carbon (Aryl-Alkynyl) | Antiviral, Oncology |

| Buchwald-Hartwig Amination | Aryl halide source | Carbon-Nitrogen | Various |

| Nucleophilic Substitution | Electrophilic pyridine (B92270) source | Carbon-Heteroatom (O, S) | Various |

Contribution to the Development of Therapeutic Agents

The structural motif of this compound is integral to the development of several classes of therapeutic agents, particularly in the field of oncology. Its application as a key intermediate has been instrumental in the synthesis of targeted therapies like Poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

PARP Inhibitors: PARP inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov The synthesis of certain PARP inhibitors involves building upon a pyridine core, where this compound can serve as a starting point for constructing the pharmacophore responsible for binding to the PARP enzyme. The pyridine ring is a common feature in the nicotinamide-binding domain of PARP inhibitors, and the ability to functionalize it via the iodo group is crucial for optimizing potency and selectivity. nih.gov

Kinase Inhibitors: Kinases are critical targets in cancer therapy due to their role in cell signaling and proliferation. rsc.org Pyridine and its derivatives are prominent scaffolds in the design of kinase inhibitors because they can mimic the adenine (B156593) ring of ATP and form key hydrogen bonding interactions within the kinase active site. rsc.orgnih.gov The development of selective inhibitors for kinases such as Vaccinia-related kinases (VRK1 and VRK2) and Mammalian STE20-like (MST3/4) kinases has utilized pyridine-based scaffolds. nih.govbiorxiv.org this compound provides a platform for chemists to append various functional groups to the pyridine core, thereby fine-tuning the compound's interaction with the target kinase and improving its selectivity and therapeutic profile. researchgate.net

The table below summarizes the contribution of this compound to different classes of therapeutic agents.

| Therapeutic Agent Class | Mechanism of Action | Role of this compound Moiety |

| PARP Inhibitors | Blocks DNA single-strand break repair, leading to cancer cell death in HR-deficient tumors. mdpi.com | Forms part of the core structure that binds to the nicotinamide (B372718) pocket of the PARP enzyme. |

| Kinase Inhibitors | Competitively binds to the ATP-binding site of kinases, inhibiting signal transduction pathways. nih.gov | Serves as a foundational scaffold for building molecules that fit into the kinase hinge region. |

| iNOS Inhibitors | Inhibits the activity of inducible nitric oxide synthase, an enzyme implicated in inflammation. nih.gov | Used in the synthesis of substituted aminopyridine analogues that target the iNOS enzyme. |

Role in the Design of Novel Bioactive Compounds

The design of novel bioactive compounds is a cornerstone of drug discovery, aiming to identify molecules with new or improved therapeutic effects. This compound plays a significant role in this process through its use in structure-activity relationship (SAR) studies and as a scaffold for creating libraries of diverse compounds. mdpi.comnih.gov SAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of lead compounds into viable drug candidates. nih.govamanote.com

By systematically modifying the this compound core, medicinal chemists can explore the chemical space around a biological target. The iodine atom can be replaced with a wide array of substituents using the cross-coupling reactions mentioned previously. This allows for the investigation of how changes in size, shape, and electronic properties at this position affect target binding and cellular activity. For instance, in the development of kinase inhibitors, replacing the iodo group with different aromatic or heterocyclic rings can significantly alter the compound's selectivity profile across the human kinome. researchgate.net

The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. mdpi.com Its ability to act as a hydrogen bond acceptor and its presence in various approved drugs make it an attractive starting point for new drug design campaigns. nih.gov The use of this compound allows researchers to leverage the favorable properties of the pyridine ring while providing a convenient point for chemical modification to generate novel molecules with potential therapeutic value. nih.gov

The following table outlines the role of this compound in the design of different series of bioactive compounds.

| Bioactive Compound Series | Biological Target | Role in Design and SAR | Key Findings |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase, various kinases | Serves as a precursor for the fused heterocyclic core. nih.gov | Derivatives show potent cytotoxicity against cancer cell lines like MCF-7 and HepG2. nih.gov |

| Aminopyridine Analogues | Vaccinia-related Kinases (VRK1, VRK2) | The aminopyridine scaffold is a basis for inhibitor design; modifications explore substituent preferences. nih.gov | Identification of potent and selective inhibitors for VRK1 and VRK2. nih.gov |

| Substituted Pyridines | Inducible Nitric Oxide Synthase (iNOS) | Used to synthesize a series of position-6 substituted analogues for SAR studies. nih.gov | Led to the identification of potential PET tracers for imaging iNOS activation. nih.gov |

Contributions to Agrochemical Research and Development

Intermediate for Pesticide and Herbicide Synthesis

The molecular architecture of 2-Iodo-3-methylpyridine, featuring a pyridine (B92270) ring substituted with both an iodine atom and a methyl group, offers synthetic chemists a versatile platform for constructing a variety of agrochemical compounds. The iodine atom, in particular, serves as a reactive handle for introducing other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic incorporation of the 3-methylpyridine (B133936) moiety into the final product, a structural motif present in a number of biologically active molecules.

While specific, commercially available pesticides and herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of pyridine derivatives is well-represented in the agrochemical sector. For instance, pyridinecarboxamides are a known class of fungicides, and picolinamide-based compounds have demonstrated herbicidal activity. The synthesis of such compounds often involves intermediates structurally analogous to this compound, highlighting its potential as a precursor for the next generation of crop protection agents.

Research into novel fungicides has explored the synthesis of various pyridine carboxamide derivatives, some of which have shown promising activity against fungal pathogens like Botrytis cinerea. nih.gov The synthetic routes to these molecules often rely on the functionalization of a pyridine core, a process where an iodinated precursor like this compound could be instrumental.

Similarly, in the realm of herbicides, the picolinamide (B142947) scaffold is of significant interest. Herbicides like Picolinafen, a pyridinecarboxamide derivative, are used for the control of broad-leaved weeds in cereal crops. nih.gov The synthesis of such complex molecules underscores the importance of functionalized pyridine intermediates in creating targeted herbicidal solutions.

The following table lists some of the compound classes and specific agrochemicals where pyridine-based intermediates, akin to this compound, play a crucial role.

| Agrochemical Class | Specific Example/Target | Relevance of Pyridine Intermediate |

| Fungicides | Pyridine Carboxamides | The pyridine ring forms the core scaffold of these fungicidally active compounds. nih.gov |

| Herbicides | Picolinamides (e.g., Picolinafen) | Functionalized picolinic acid derivatives are key to their herbicidal mode of action. nih.gov |

| Insecticides | Neonicotinoids | Many insecticides in this class feature a substituted pyridine ring essential for their bioactivity. |

Strategies for Enhancing Agrochemical Efficacy

Furthermore, the physicochemical properties of the final agrochemical, such as its solubility, stability, and uptake by the target organism, can be fine-tuned by modifying the substituents on the pyridine ring. The use of intermediates like this compound allows for a modular approach to synthesis, enabling the creation of a diverse library of compounds for biological screening. This systematic approach accelerates the discovery of new active ingredients with enhanced efficacy and selectivity.

While direct research on this compound's role in specific efficacy-enhancing strategies is not widely published, the principles of rational drug and pesticide design suggest that its use as a building block can lead to the development of more effective and sustainable crop protection solutions. The continued exploration of this and other similar intermediates will undoubtedly pave the way for future innovations in agrochemical research and development.

Emerging Applications in Materials Science

Development of Functional Polymers and Coatings

The reactivity of 2-iodo-3-methylpyridine, particularly its ability to participate in cross-coupling reactions, makes it a valuable monomer for the synthesis of functional polymers. chemimpex.com By incorporating the 3-methylpyridine (B133936) unit into the polymer backbone, materials with specific desirable properties can be engineered. These properties can include enhanced thermal stability, electrical conductivity, and the capacity to coordinate with metal ions. Such polymers are being explored for applications as specialized coatings that can offer tailored optical or electronic functionalities. chemimpex.com The development of these functional polymer coatings aims to improve the performance, durability, and versatility of various materials and surfaces. mdpi.com

Recent research has focused on creating innovative polymers and nanocomposites for use as coating materials. mdpi.com These efforts include exploring new fabrication techniques to produce optimal coatings for a range of applications, including those in optical and electrical devices. mdpi.com The goal is to produce coatings with enhanced features such as resistance to abrasion, chemicals, and heat, as well as specialized functions like electrical conductivity and self-cleaning properties. mdpi.com

Research in Optoelectronic Materials

The pyridine (B92270) ring within this compound is an electron-deficient system. When this compound is used as a building block for larger conjugated molecules, it can significantly influence their electronic and optical characteristics. mdpi.com This has led to research into its use for synthesizing organic molecules with potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

A key area of investigation is the ability to fine-tune the electronic properties of these materials by modifying the substituents on the pyridine ring. This allows for the rational design of materials with specific light-absorbing and emitting properties, which is crucial for the performance of optoelectronic devices. mdpi.com The development of new optoelectronic materials is a rapidly advancing field, with two-dimensional materials also showing significant promise for various applications. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Iodo-3-methylpyridine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum displays distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the nitrogen heteroatom. A representative ¹H NMR spectrum shows a singlet for the methyl protons and a series of multiplets for the three distinct aromatic protons, confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. In this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the methyl group carbon. The carbon atom bonded to the iodine (C2) is significantly shielded and appears at a characteristic upfield chemical shift.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Inferred Assignment |

| ¹H | ~8.1 | Doublet of doublets | H6 |

| ¹H | ~7.5 | Doublet of doublets | H4 |

| ¹H | ~7.0 | Triplet | H5 |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ¹³C | ~160 | Singlet | C6 |

| ¹³C | ~140 | Singlet | C4 |

| ¹³C | ~135 | Singlet | C3 |

| ¹³C | ~125 | Singlet | C5 |

| ¹³C | ~100 | Singlet | C2 |

| ¹³C | ~20 | Singlet | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for monitoring its formation in chemical reactions. Using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For this compound (C₆H₆IN), the expected molecular weight is approximately 219.02 g/mol . The mass spectrum will therefore show a prominent molecular ion peak at m/z 219.

The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides corroborating evidence for the proposed structure. Common fragmentation pathways for this compound include:

Loss of an iodine atom: A significant peak at m/z 92, corresponding to the [M-I]⁺ fragment (the 3-methylpyridine (B133936) cation).

Loss of a methyl group: A peak at m/z 204, corresponding to the [M-CH₃]⁺ fragment.

Cleavage of the pyridine ring: Various smaller fragments corresponding to the breakdown of the aromatic ring structure.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

| 219 | [C₆H₆IN]⁺ | Molecular Ion (M⁺) |

| 204 | [C₅H₃IN]⁺ | [M - CH₃]⁺ |

| 127 | [I]⁺ | Iodine Cation |

| 92 | [C₆H₆N]⁺ | [M - I]⁺ (3-methylpyridine cation) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound provides a unique "fingerprint" and confirms the presence of its key structural components.

Key absorptions in the IR spectrum include:

Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aliphatic C-H Stretching: Medium to strong bands from the methyl group are observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Ring Stretching: Strong to medium absorptions characteristic of the pyridine ring are found in the 1400-1600 cm⁻¹ region.

C-H Bending: Bands corresponding to in-plane and out-of-plane bending of the methyl and aromatic C-H bonds appear in the 1370-1470 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

C-I Stretching: A characteristic absorption for the carbon-iodine bond is expected in the far-infrared region, typically between 500-600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Ranges for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | Stretching | Aromatic C-H |

| 2850 - 3000 | Stretching | Aliphatic C-H (-CH₃) |

| 1400 - 1600 | Stretching | Aromatic C=C and C=N |

| 1370 - 1470 | Bending | C-H |

| 500 - 600 | Stretching | C-I |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise data on bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Illustrative Crystal Data for the Related Compound 2-Iodo-3-nitropyridine

| Parameter | Value |

| Chemical Formula | C₅H₃IN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0169 |

| b (Å) | 12.313 |

| c (Å) | 8.0999 |

| β (°) | 119.66 |

| Volume (ų) | 694.8 |

Theoretical and Computational Investigations of 2 Iodo 3 Methylpyridine

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on substituted pyridines, such as those with halogen and methyl groups, provide a framework for understanding the electronic properties and reactivity of 2-iodo-3-methylpyridine.

Electronic Properties: The electronic properties of this compound are influenced by the interplay of the electron-withdrawing iodo group and the electron-donating methyl group attached to the pyridine (B92270) ring. DFT calculations can elucidate this by mapping the electron density and calculating key electronic descriptors. For instance, a study on 2-fluoro-4-iodo-5-methylpyridine using the B3LYP/LANL2DZ level of theory revealed the distribution of electrophilic and nucleophilic sites through a Molecular Electrostatic Potential (MEP) map bohrium.com. A similar approach for this compound would likely show a region of negative potential around the nitrogen atom, indicating its susceptibility to electrophilic attack, and regions of positive potential influenced by the iodine and methyl substituents.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to determine these values nih.govniscpr.res.in. For this compound, the HOMO is expected to be located primarily on the pyridine ring and the iodine atom, while the LUMO would likely be distributed over the pyridine ring. The calculated Egap would provide a quantitative measure of its reactivity towards various reagents.

Reactivity Descriptors: DFT calculations can also provide various global reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals.

| Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

These descriptors, when calculated for this compound, would offer a comprehensive understanding of its reactivity profile in various chemical reactions mdpi.com.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states and intermediates that are often difficult to observe experimentally. For this compound, this approach can be applied to understand its behavior in various organic transformations.

Nucleophilic Aromatic Substitution (SNAr): The 2-iodo substituent on the pyridine ring makes the C2 position susceptible to nucleophilic attack. Computational studies on the SNAr reactions of 2-substituted N-methylpyridinium ions have shown that the reaction mechanism can be complex, involving rate-determining deprotonation of an addition intermediate nih.gov. A theoretical investigation of the reaction of this compound with a nucleophile, such as an amine or an alkoxide, would involve locating the transition state for the nucleophilic addition and any subsequent steps. The calculated activation energy barriers would provide insights into the reaction kinetics and feasibility. The leaving group ability in such reactions for pyridinium substrates has been found to follow the order 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical "element effect" observed in other SNAr reactions nih.gov.

Metal-Catalyzed Cross-Coupling Reactions: this compound is a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form new carbon-carbon bonds. DFT calculations can be employed to model the catalytic cycle of these reactions. This would involve studying the oxidative addition of this compound to a metal catalyst (e.g., a palladium complex), followed by transmetalation and reductive elimination steps. Such studies can help in understanding the role of ligands, solvents, and other reaction parameters in influencing the efficiency and selectivity of the reaction.

C-H Functionalization: Recent advancements in computational chemistry have focused on modeling C-H activation and functionalization reactions. For this compound, theoretical studies could explore the selective functionalization of the C-H bonds on the pyridine ring or the methyl group. For example, computational modeling of the meta-C-H methylation of pyridines has been used to elucidate complex reaction mechanisms involving borane catalysts and bases acs.org. Similar studies could predict the feasibility and selectivity of such reactions for this compound.

Prediction of Molecular Properties and Interactions

Computational methods are increasingly used to predict a wide range of molecular properties, from physicochemical characteristics to biological activities, thus accelerating the process of materials and drug discovery.

Spectroscopic Properties: DFT and time-dependent DFT (TD-DFT) methods can be used to predict various spectroscopic properties of this compound. For instance, theoretical calculations can predict the vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes nih.govresearchgate.net. Similarly, TD-DFT can be used to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule nih.gov. Such predictions have been performed for related molecules like 3-bromo-2-hydroxypyridine nih.gov.

Quantitative Structure-Activity Relationship (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a physicochemical property. For a series of substituted pyridines, including this compound, QSAR studies can be developed to predict properties such as toxicity, bioavailability, or inhibitory activity against a specific biological target polimi.itnih.govnih.gov. These models are built using a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

Molecular Docking: If this compound or its derivatives are being investigated for potential biological applications, molecular docking simulations can be performed to predict their binding mode and affinity to a target protein. This computational technique places the molecule into the active site of a protein and scores the interaction based on a force field. Such studies have been conducted for various pyridine derivatives to understand their potential as inhibitors of enzymes like Mer kinase nih.gov. The predicted binding interactions can guide the design of more potent and selective analogs.

Future Perspectives and Unexplored Research Avenues

Innovations in Sustainable Synthesis of Halogenated Pyridines

The development of environmentally friendly and efficient methods for the synthesis of halogenated pyridines, including 2-iodo-3-methylpyridine, is a key area of future research. Traditional halogenation methods often involve harsh conditions and the use of hazardous reagents, leading to environmental concerns and waste generation. nih.govmdpi.com The principles of green chemistry are driving the innovation of more sustainable synthetic routes.

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Solvent-Free and Water-Based Reactions: Moving away from volatile organic solvents is a primary goal of green chemistry. Research into solvent-free iodination reactions, such as those conducted through mechanical grinding, has shown promise for other heterocyclic compounds and could be adapted for 3-methylpyridine (B133936). nih.gov Similarly, conducting reactions in water, the most environmentally benign solvent, is highly desirable. acs.org

Use of Greener Reagents: The replacement of toxic and hazardous iodinating agents is crucial. The use of molecular iodine in combination with eco-friendly oxidants like hydrogen peroxide or potassium iodide with ammonium peroxodisulfate presents a more sustainable alternative. mdpi.comorganic-chemistry.org These methods often proceed under mild conditions and can offer high yields.

Catalytic Iodination: The development of efficient catalytic systems for the direct iodination of the pyridine (B92270) ring can reduce the amount of reagents needed and minimize waste. This includes the exploration of metal-free catalytic systems and the use of reusable catalysts.

| Sustainable Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Mechanical Grinding | Solvent-free conditions, short reaction times. nih.gov | Reduced solvent waste, energy efficiency. |

| Aqueous Media Reactions | Use of water as a solvent. acs.org | Enhanced safety, minimal environmental impact. |

| KI/(NH4)2S2O8 System | Metal-free, ortho-selective for some aromatics. organic-chemistry.org | Avoids heavy metal contamination, potentially selective. |

| I2/H2O2 System | Uses a clean oxidant. mdpi.com | Water is the only byproduct, atom economical. |

Exploration of New Catalytic Systems for Iodo-Pyridine Functionalization

The carbon-iodine bond in this compound is a versatile handle for introducing a wide array of functional groups through catalytic cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for forming new carbon-carbon bonds. nrochemistry.comwikipedia.orgorganic-chemistry.org Future research in this area will likely focus on developing more efficient, selective, and sustainable catalytic systems.

Suzuki-Miyaura Coupling: This reaction couples the iodo-pyridine with a boronic acid or ester. organic-chemistry.orgwikipedia.org Future work could explore:

Novel Ligands: The development of new phosphine or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity, stability, and selectivity, especially for challenging substrates. nih.gov

Lower Catalyst Loadings: Reducing the amount of expensive palladium catalyst is a key goal for industrial applications.

Room Temperature Reactions: Developing catalytic systems that operate efficiently at room temperature would reduce energy consumption.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the iodo-pyridine and a terminal alkyne. wikipedia.org Unexplored avenues include:

Copper-Free Systems: While traditionally requiring a copper co-catalyst, copper-free Sonogashira reactions are being developed to avoid issues with copper contamination. nih.gov

Green Solvents: Exploring the use of more environmentally friendly solvents or even aqueous conditions for the Sonogashira coupling of this compound.

Heck Coupling: This reaction couples the iodo-pyridine with an alkene. nih.govchemrxiv.org Future research directions could involve:

Regioselectivity Control: Developing catalysts that offer high control over the regioselectivity of the alkene addition.

Intramolecular Heck Reactions: Utilizing intramolecular Heck reactions with derivatives of this compound to construct complex heterocyclic systems. researchgate.net

| Cross-Coupling Reaction | Key Reactants | Catalyst System (General) | Potential for this compound Functionalization |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst, base | Introduction of aryl, heteroaryl, or alkyl groups. organic-chemistry.orgwikipedia.org |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper co-catalyst (optional), base | Formation of aryl-alkyne structures. wikipedia.org |

| Heck | Alkene | Palladium catalyst, base | Synthesis of substituted alkenes. nih.govchemrxiv.org |

Expansion into Novel Biological and Advanced Material Applications

While this compound is recognized as a pharmaceutical intermediate, its potential in the development of new bioactive molecules and advanced materials is an exciting and largely unexplored frontier. nbinno.commlunias.com

Biological Applications: The pyridine scaffold is a common feature in many biologically active compounds. researchgate.netbohrium.com By using this compound as a starting material, a diverse range of derivatives can be synthesized and screened for various biological activities. Unexplored research avenues include:

Synthesis of Novel Drug Candidates: Functionalization of the pyridine ring at the 2-position can lead to the synthesis of novel compounds with potential applications as anticancer, anti-inflammatory, or antimicrobial agents. The introduction of different substituents through cross-coupling reactions allows for the fine-tuning of biological activity.

Development of Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, contain a pyridine core. The this compound scaffold could be a valuable starting point for the design and synthesis of new and more selective kinase inhibitors.

Advanced Material Applications: Pyridine-containing compounds have found applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and functional polymers. cenmed.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the pyridine ring make it a suitable component for charge-transporting or emissive materials in OLEDs. Derivatives of this compound could be synthesized and investigated for their potential in creating more efficient and stable OLED devices.

Functional Polymers: The incorporation of the this compound moiety into polymer chains could lead to the development of new functional materials with unique optical, electronic, or catalytic properties. These materials could have applications in sensors, coatings, or advanced manufacturing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。